molecular formula C15H12N2O B7728850 3-(4-methylanilino)indol-2-one

3-(4-methylanilino)indol-2-one

Cat. No.: B7728850
M. Wt: 236.27 g/mol
InChI Key: ZETUOQQJYCOFTD-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)indol-2-one is a chemical compound that belongs to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylanilino)indol-2-one typically involves the reaction of 4-methylaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in optimizing the reaction conditions and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

3-(4-Methylanilino)indol-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)indol-2-one
  • 3-(4-Fluoroanilino)indol-2-one
  • 3-(4-Bromoanilino)indol-2-one

Uniqueness

3-(4-Methylanilino)indol-2-one is unique due to its specific substitution pattern and the presence of a methyl group on the aniline ring.

Properties

IUPAC Name

3-(4-methylanilino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETUOQQJYCOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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